![molecular formula C17H21N3O2 B2563040 4-butoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide CAS No. 2034481-87-1](/img/structure/B2563040.png)
4-butoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide
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Description
4-butoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide, also known as BPEB, is a synthetic compound that has been widely used in scientific research. BPEB is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system.
Scientific Research Applications
- Pyrimidine-based compounds have demonstrated antiviral properties . Further exploration of this compound’s antiviral potential could be valuable in combating viral infections.
- Some derivatives of pyrimidine have shown better anti-fibrosis activity than existing drugs . Investigating the effects of 4-butoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide on fibrosis-related pathways could be promising.
- Pyrimidines play a significant role in anticancer drug discovery . Research into the compound’s impact on cancer cells, mechanisms of action, and potential synergies with existing therapies is warranted.
- Pyrimidines have been explored as central nervous system (CNS)-active agents . Investigating whether 4-butoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide affects neural pathways or neurotransmitter systems could be enlightening.
- Pyrimidine-based drugs have been studied for their analgesic properties . Assessing the compound’s efficacy in chronic pain models may provide insights into pain management strategies.
- Pyrimidines have been investigated for their potential in diabetes treatment . Exploring the effects of 4-butoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide on glucose metabolism or insulin signaling pathways could be relevant.
Antiviral Activity
Anti-Fibrosis Activity
Anticancer Potential
Neurological Disorders
Chronic Pain Management
Diabetes Mellitus Research
properties
IUPAC Name |
4-butoxy-N-(2-pyrimidin-5-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-3-10-22-16-6-4-15(5-7-16)17(21)20-9-8-14-11-18-13-19-12-14/h4-7,11-13H,2-3,8-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJHSIZRYNFPSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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